2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde

Overview

Description

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a clear yellow to brown liquid with a boiling point of 89°C at 12 mm Hg . This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde can be synthesized from 2,5-dihydro-2,5-dimethoxyfuran and carbon monoxide . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to maximize efficiency and minimize waste, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde has been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics such as tetracycline. For instance, a patent describes methods for treating bacterial infections that involve administering compounds derived from this compound, highlighting its potential in developing new therapeutic agents for resistant infections .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be synthesized from 2,5-dihydro-2,5-dimethoxyfuran through various methods involving carbon monoxide and specific catalysts . Its structural features allow it to participate in diverse chemical reactions, making it valuable in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Biological Studies

Recent studies have explored the biological effects of this compound on cellular systems. It has been shown to influence various cellular pathways, making it a candidate for further investigation in the context of drug development and toxicity studies. For example, its effects on fungal pathogens have been studied, revealing insights into its antifungal activity and potential mechanisms of action .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated significant inhibition of growth in resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that these compounds could be developed into novel antibiotics .

Case Study 2: Synthesis and Characterization

In another research project, the synthesis of this compound was optimized using microwave-assisted methods. The study found that this approach significantly increased yield and reduced reaction time compared to traditional methods. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products depending on the enzyme’s specificity and activity. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

- 2,5-Dimethoxytetrahydrofuran

- 3-Methyltetrahydrofuran

- 2-Methoxytetrahydrofuran

Comparison: 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is unique due to its specific structure and reactivityFor example, its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

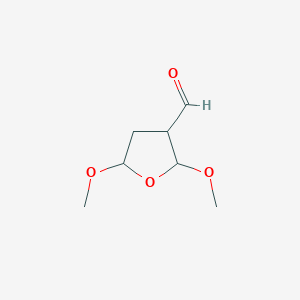

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 210.23 g/mol

Antifungal Properties

Research indicates that this compound exhibits antifungal activity. In a study examining its effects on various fungal strains, the compound demonstrated significant growth inhibition against Aspergillus fumigatus and other pathogenic fungi. The mechanism appears to involve disruption of endoplasmic reticulum-associated protein degradation (ERAD), which is crucial for maintaining cellular protein homeostasis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can modulate amyloid-beta (Aβ) levels, which are implicated in Alzheimer's disease. Specifically, it was found to inhibit Aβ aggregation with an IC value of approximately 1.5 µM for Aβ1-40 and 1.2 µM for Aβ1-42, indicating potent activity against neurodegenerative processes .

Autophagy Modulation

Further research has shown that this compound affects autophagic flux in neuronal cells. Treatment with this compound led to increased levels of p62 and LC3-II, markers associated with autophagy inhibition. This suggests that it may play a role in regulating cellular degradation pathways, potentially contributing to its neuroprotective effects .

Case Study 1: Antifungal Activity in Clinical Settings

A clinical trial evaluated the efficacy of this compound in patients with invasive fungal infections. The study reported a significant reduction in fungal load in treated patients compared to controls, supporting its use as a therapeutic agent against resistant fungal strains .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition. Behavioral assessments indicated enhanced memory performance in treated groups compared to untreated controls .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dimethoxy-3-tetrahydrofurancarboxaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization or functionalization of tetrahydrofuran derivatives. For example, stereoselective synthesis can be achieved using chiral catalysts or enantiomerically pure starting materials. Reaction optimization involves adjusting solvent polarity (e.g., tetrahydrofuran (THF) as a solvent ), temperature control (room temperature for stability), and monitoring via thin-layer chromatography (TLC) . Purification often employs column chromatography with gradient elution to isolate stereoisomers .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

-

NMR Spectroscopy : H and C NMR to confirm methoxy and aldehyde functional groups.

-

X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯H or halogen contacts observed in related dihydrofuran structures) .

-

Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Stereoisomer CAS Number Configuration (2S,3a,5a) 159551-28-7 Axial chirality (2R,3a,5a) 159551-27-6 Axial chirality (2S,3a,5b) 159551-32-3 Equatorial chirality Data adapted from stereoisomer listings .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for stereoisomers of this compound?

- Methodological Answer : Discrepancies in NMR or optical rotation data between studies may arise from impurities or incorrect stereochemical assignments. Cross-validation using:

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration.

- Computational Modeling : Density Functional Theory (DFT) calculations to predict NMR shifts or vibrational spectra .

- Crystallographic Data : Direct comparison with known crystal structures (e.g., CCDC 1828960 for related dihydrofurans ).

Q. What strategies are effective for stabilizing this compound during storage?

- Methodological Answer : The aldehyde group is prone to oxidation. Stabilization methods include:

- Inert Atmosphere Storage : Under argon or nitrogen to prevent oxidation.

- Low-Temperature Storage : –20°C in amber vials to limit light/thermal degradation.

- Stabilizing Agents : Addition of radical scavengers (e.g., BHT) or desiccants to control moisture .

Q. How does the stereochemistry of this compound influence its reactivity in multicomponent reactions?

- Methodological Answer : Stereochemistry dictates regioselectivity in reactions like aldol condensations or nucleophilic additions. For example:

- Axial vs. Equatorial Methoxy Groups : Axial methoxy groups may sterically hinder nucleophilic attack at the aldehyde, favoring alternative reaction pathways.

- Chiral Auxiliaries : Use of enantiopure derivatives to synthesize complex natural product analogs .

Q. What are the ecological implications of accidental release of this compound in lab settings?

- Methodological Answer : While specific ecotoxicological data are limited, standard protocols include:

- Biodegradation Assays : Aerobic/anaerobic microbial degradation studies to assess persistence.

- Aquatic Toxicity Testing : Daphnia magna or algae growth inhibition tests .

- Waste Neutralization : Alkaline hydrolysis (pH >10) to degrade the aldehyde group before disposal .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility parameters for this compound?

- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. water) may arise from polymorphic forms or hydration states. Strategies include:

- Phase Solubility Analysis : Measure solubility across pH and solvent gradients.

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.

- Thermogravimetric Analysis (TGA) : Identify hydrate/dehydration transitions .

Q. Applications in Advanced Synthesis

Q. Can this compound serve as a chiral building block for asymmetric catalysis?

- Methodological Answer : Yes, its stereoisomers are valuable for synthesizing enantiomerically pure pharmaceuticals. Applications include:

Properties

IUPAC Name |

2,5-dimethoxyoxolane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIGEDXMDGEZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964872 | |

| Record name | 2,5-Dimethoxyoxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50634-05-4 | |

| Record name | Tetrahydro-2,5-dimethoxy-3-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50634-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2,5-dimethoxyfuran-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050634054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyoxolane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2,5-dimethoxyfuran-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.